2,5-difluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide
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Description
2,5-difluoro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H13F2N3O3S and its molecular weight is 353.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, identifying potent and selective inhibitors of COX-2, leading to the development of celecoxib for treating rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997). This research emphasizes the importance of sulfonamide-containing pyrazoles in medicinal chemistry, particularly in designing anti-inflammatory drugs.
Pharmacological Applications
- Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase activities. Selected compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Molecular Design and Synthesis Techniques
- The regioselectively controlled synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides and their effects on a pathological pain model in mice were reported. Compounds demonstrated anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib, highlighting their potential in pain management (M. M. Lobo et al., 2015).
Fluorination Techniques
- A transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatics, including pyrazole, was developed, showcasing an effective strategy for synthesizing fluorinated derivatives. This technique is crucial for introducing fluorine atoms into molecules, potentially altering their biological activities (Xi Yuan et al., 2017).
Properties
IUPAC Name |
2,5-difluoro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3S/c1-20-13(14-3-2-6-23-14)8-11(19-20)9-18-24(21,22)15-7-10(16)4-5-12(15)17/h2-8,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCTDUGRBIZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.